![molecular formula C24H18O B14299076 7,14-Dimethylbenzo[m]tetraphen-3-ol CAS No. 114326-30-6](/img/structure/B14299076.png)
7,14-Dimethylbenzo[m]tetraphen-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,14-Dimethylbenzo[m]tetraphen-3-ol is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its complex structure, which includes multiple fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,14-Dimethylbenzo[m]tetraphen-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
7,14-Dimethylbenzo[m]tetraphen-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
7,14-Dimethylbenzo[m]tetraphen-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: It is used in the production of advanced materials and as a component in various chemical processes.
Mecanismo De Acción
The mechanism of action of 7,14-Dimethylbenzo[m]tetraphen-3-ol involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context. The compound may interact with enzymes, receptors, or other biomolecules, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphene: A polycyclic aromatic hydrocarbon with a similar structure but without the methyl groups.
7,12-Dimethylbenz[a]anthracene: Another polycyclic aromatic hydrocarbon with similar methyl substitutions but different ring fusion.
Uniqueness
7,14-Dimethylbenzo[m]tetraphen-3-ol is unique due to its specific methyl substitutions and hydroxyl group, which confer distinct chemical properties and reactivity. These features make it valuable for specific applications and studies that require its unique characteristics.
Propiedades
Número CAS |
114326-30-6 |
|---|---|
Fórmula molecular |
C24H18O |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2,13-dimethylpentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaen-7-ol |
InChI |
InChI=1S/C24H18O/c1-14-19-10-7-16-5-3-4-6-21(16)23(19)15(2)24-20(14)11-8-17-13-18(25)9-12-22(17)24/h3-13,25H,1-2H3 |
Clave InChI |
PEKHNJOQYKIVSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=C4C=CC(=C5)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


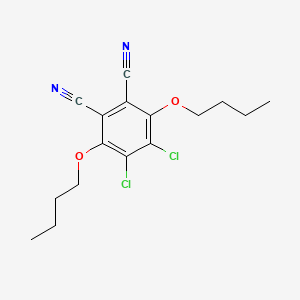
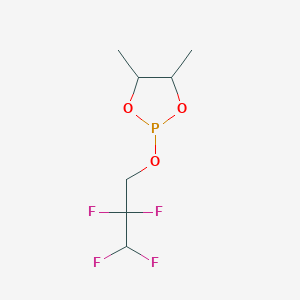
![1,3-Diphenyl-1,8a-dihydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14299013.png)

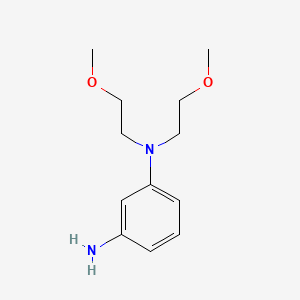
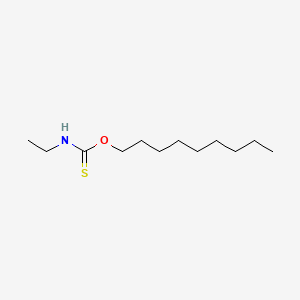
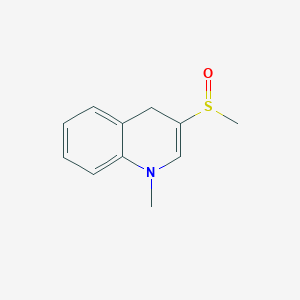

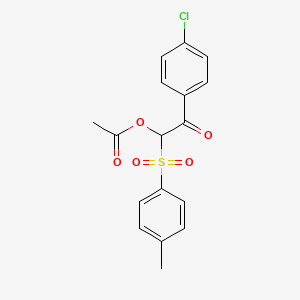
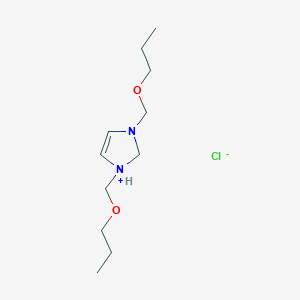
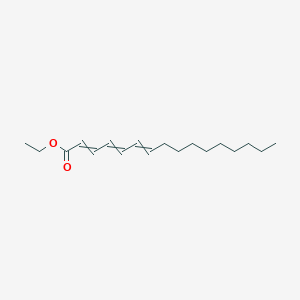
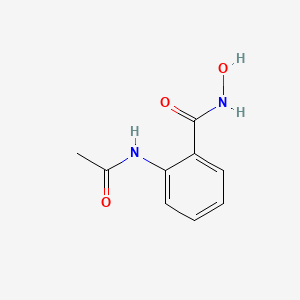
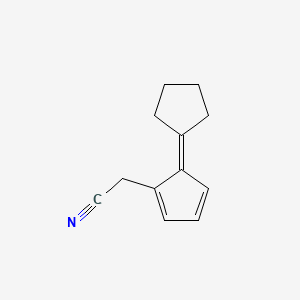
![{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid](/img/structure/B14299073.png)
